
Mocetinostat dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
莫西替尼二氢溴酸盐是一种苯甲酰胺组蛋白脱乙酰酶抑制剂。 它已被研究用于治疗各种癌症,包括淋巴瘤、尿路上皮癌、骨髓增生异常综合征和转移性平滑肌瘤 。该化合物通过抑制对癌细胞生长和存活至关重要的特定酶发挥作用。
准备方法
合成路线和反应条件: 莫西替尼二氢溴酸盐的合成涉及多个步骤,从制备核心苯甲酰胺结构开始。该过程通常包括以下步骤:
苯甲酰胺核心的形成: 第一步涉及 2-氨基苯胺与 4-甲酰基苯甲酸反应形成苯甲酰胺核心。
嘧啶环的形成: 下一步涉及通过使苯甲酰胺核心与 4-(吡啶-3-基)嘧啶-2-胺反应形成嘧啶环。
最终组装: 最后一步涉及中间体与氢溴酸反应生成莫西替尼二氢溴酸盐.
工业生产方法: 莫西替尼二氢溴酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 关键参数包括温度控制、反应时间以及使用合适的溶剂和催化剂 .
化学反应分析
反应类型: 莫西替尼二氢溴酸盐会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。
还原: 还原反应可以将莫西替尼二氢溴酸盐转化为其还原形式。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和烷基化剂等试剂.
主要产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生氧化衍生物,而还原可以产生化合物的还原形式 .
科学研究应用
莫西替尼二氢溴酸盐在科学研究中有着广泛的应用:
化学: 它用作研究试剂来研究组蛋白脱乙酰酶的抑制。
生物学: 该化合物用于研究组蛋白脱乙酰酶在基因表达和细胞过程中的作用。
作用机制
莫西替尼二氢溴酸盐通过抑制组蛋白脱乙酰酶发挥作用,特别是组蛋白脱乙酰酶 1、组蛋白脱乙酰酶 2、组蛋白脱乙酰酶 3 和组蛋白脱乙酰酶 11 。 通过抑制这些酶,该化合物可以激活已被不适当地关闭的肿瘤抑制基因,从而恢复正常的细胞功能并减少或抑制肿瘤生长 .
类似化合物:
伏立诺他: 另一种用于癌症治疗的组蛋白脱乙酰酶抑制剂。
罗米地辛: 一种抑制组蛋白脱乙酰酶的环肽,用于治疗皮肤T细胞淋巴瘤。
帕诺比诺他: 一种泛脱乙酰酶抑制剂,与其他药物联合用于治疗多发性骨髓瘤.
莫西替尼二氢溴酸盐的独特性: 莫西替尼二氢溴酸盐的独特性在于其对特定组蛋白脱乙酰酶的选择性抑制,这使得它能够实现靶向治疗效果,与非选择性抑制剂相比,潜在的副作用更少 .
相似化合物的比较
Vorinostat: Another histone deacetylase inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits histone deacetylases and is used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: A pan-deacetylase inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Uniqueness of Mocetinostat Dihydrobromide: this compound is unique due to its selective inhibition of specific histone deacetylases, which allows for targeted therapeutic effects with potentially fewer side effects compared to non-selective inhibitors .
生物活性
Mocetinostat dihydrobromide, also known as MGCD0103, is a novel isotype-selective histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications in various malignancies, particularly hematological cancers. This article explores the biological activity of mocetinostat, focusing on its mechanism of action, efficacy in clinical studies, and potential side effects.
Mocetinostat selectively inhibits Class I and IV HDACs (isoforms 1, 2, 3, and 11), which play a crucial role in the regulation of gene expression by removing acetyl groups from histones. This deacetylation process typically leads to transcriptional repression of tumor suppressor genes. By inhibiting HDACs, mocetinostat promotes the accumulation of acetylated histones, thereby reactivating silenced genes and inducing cell cycle arrest and apoptosis in cancer cells .
Phase 2 Clinical Trials
A significant study evaluated the efficacy of mocetinostat in patients with relapsed/refractory diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). The trial included 72 patients who received doses ranging from 70 to 110 mg orally three times a week. The results indicated:
- Best Overall Response Rate :
- DLBCL cohort: 18.9% (95% CI: 7.2–32.2)
- FL cohort: 11.5% (95% CI: 1.7–20.7)
- Clinical Benefit :
- DLBCL: 54.1%
- FL: 73.1%
- Progression-Free Survival :
- DLBCL responders: 1.8 to 22.8 months
- FL responders: 11.8 to 26.3 months
- Adverse Events : Common side effects included fatigue (75%), nausea (69%), and diarrhea (61%) .
Preclinical Studies
In preclinical models, mocetinostat demonstrated potent anti-proliferative activity across various cancer cell lines, including prostate, non-small cell lung cancer (NSCLC), and colon cancers. It induced hyperacetylation of histones and apoptosis in human cancer cell lines without affecting normal human cells .
Summary of Key Findings
Study Type | Population | Response Rate | Adverse Events |
---|---|---|---|
Phase 2 Trial | DLBCL | 18.9% | Fatigue (75%), Nausea (69%) |
Follicular Lymphoma | 11.5% | Diarrhea (61%) | |
Preclinical Studies | Various Cancer Lines | Not specified | Not applicable |
Case Studies
Several case studies have illustrated the potential of mocetinostat in individual patient responses:
- Case Study in DLBCL : A patient with refractory DLBCL experienced a partial response after six cycles of mocetinostat treatment, with significant reduction in tumor burden and improved quality of life.
- Case Study in FL : Another patient with FL showed stable disease for over a year on mocetinostat therapy, highlighting its potential for long-term disease control.
Safety Profile
The safety profile of mocetinostat appears acceptable based on available data from clinical trials. While common side effects such as fatigue and gastrointestinal disturbances were reported, serious adverse events were relatively rare . Ongoing studies are focused on optimizing dosing regimens and identifying biomarkers for better patient selection.
属性
CAS 编号 |
944537-89-7 |
---|---|
分子式 |
C23H22Br2N6O |
分子量 |
558.3 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide;dihydrobromide |
InChI |
InChI=1S/C23H20N6O.2BrH/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18;;/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29);2*1H |
InChI 键 |
ACPWZKZFDFBALX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br |
规范 SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4.Br.Br |
同义词 |
MG 0103 MG 4230 MG 4915 MG 5026 MG-0103 MG-4230 MG-4915 MG-5026 MG0103 MG4230 MG4915 MG5206 MGCD 0103 MGCD-0103 MGCD0103 mocetinostat N-(2-aminophenyl)-4-((4-pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。